molecular formula C6H12N3OP B1532956 (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide CAS No. 2248401-83-2

(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Cat. No.: B1532956
CAS No.: 2248401-83-2
M. Wt: 173.15 g/mol
InChI Key: SIVJREDYVCAQGW-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C6H12N3OP and a molecular weight of 173.15 g/mol . This specific molecular architecture, featuring a phosphine oxide group attached to an amino-pyrazole core, makes it a valuable building block in organic synthesis and medicinal chemistry research. The phosphine oxide group can influence the electronic properties and polarity of the molecule, which is significant for developing novel pharmacologically active compounds . Researchers utilize this and similar pyrazole derivatives as key intermediates in the synthesis of more complex molecules, including potential protease inhibitors, ligands for metal-organic complexes, and other bioactive agents . Proper handling procedures must be followed, as this material is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the product in a dark place, sealed and dry, at 2-8°C to ensure stability .

Properties

IUPAC Name

4-dimethylphosphoryl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c1-9-6(7)5(4-8-9)11(2,3)10/h4H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVJREDYVCAQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)P(=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248401-83-2
Record name 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine
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Preparation Methods

Palladium-Catalyzed Coupling of 2-Iodoaniline with Dimethylphosphine Oxide

A predominant and well-documented approach involves the palladium-catalyzed coupling of 2-iodoaniline with dimethylphosphine oxide under basic conditions in N,N-dimethylformamide (DMF). This method yields the corresponding (2-aminophenyl)dimethylphosphine oxide intermediate, a crucial precursor for further pyrazole functionalization.

Reaction Conditions and Yields:

Parameter Details
Reactants 2-Iodoaniline (1.0 eq), Dimethylphosphine oxide (1.1–1.19 eq)
Catalyst Palladium diacetate (0.05–0.1 eq), Xantphos ligand (0.05–0.2 eq)
Base Potassium phosphate (K3PO4, 1.1–2.0 eq)
Solvent N,N-Dimethylformamide (DMF), sometimes with added water
Temperature 100–150 °C
Time 3–16 hours
Atmosphere Inert (nitrogen or argon)
Work-up Extraction with dichloromethane/ethyl acetate, acid/base washes, recrystallization
Yield 62–80% typical; up to ~80% reported

Experimental Notes:

  • The reaction mixture is stirred under inert atmosphere to avoid oxidation.
  • The product is often isolated as a solid after filtration and recrystallization.
  • The reaction completion is monitored by LCMS and TLC.
  • Variations in temperature and time affect yield and purity.

This method is robust and scalable, providing a reliable route to the phosphine oxide-substituted aniline intermediate.

Conversion of Amino-Substituted Pyrazole Precursors

The pyrazole core bearing the amino group at position 5 and methyl at position 1 can be synthesized separately, often starting from methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate or related esters. Reduction of nitro precursors via catalytic hydrogenation (Pd/C, H2 atmosphere) in methanol yields the amino-pyrazole intermediates with high efficiency.

Reaction Conditions and Yields:

Parameter Details
Starting Material Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Catalyst Palladium on activated charcoal (Pd/C)
Solvent Methanol
Temperature Room temperature (20–25 °C)
Time 2–16 hours
Atmosphere Hydrogen (H2)
Yield 94–100%

This step provides the amino-substituted pyrazole necessary for further functionalization or coupling steps.

Detailed Data Summary Table of Preparation Conditions

Method Reactants/Starting Materials Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-Catalyzed Coupling (2-iodoaniline + dimethylphosphine oxide) 2-Iodoaniline, Dimethylphosphine oxide Pd(OAc)2, Xantphos, K3PO4 DMF (+ water) 110–150 3–16 62–80 Inert atmosphere; work-up includes acid/base extraction and recrystallization
Catalytic Hydrogenation of Nitro-Pyrazole Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Pd/C, H2 Methanol 20–25 2–16 94–100 High yield; mild conditions; filtration of catalyst after reaction
One-Pot Acid-Promoted Cyclization 5-Amino-1H-pyrazole-4-carbaldehydes, Cyanamide Acid (methanesulfonyl chloride) Methanesulfonyl chloride Microwave-assisted Minutes to hours Not specified Multi-step in one pot; microwave improves yield; intermediate confirmed by mechanistic study

Mechanism of Action

The mechanism of action of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
  • 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives

Comparison:

    Structural Differences: The position of the amino group and other substituents can significantly affect the reactivity and properties of the compounds.

    Reactivity: (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide may exhibit unique reactivity patterns due to the presence of the dimethylphosphine oxide group.

    Applications: While similar compounds may share some applications, the specific properties of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide can make it more suitable for certain uses, such as in medicinal chemistry or materials science.

Biological Activity

(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group and a dimethylphosphine oxide moiety, which contributes to its unique reactivity and biological potential. The presence of these functional groups allows for various chemical transformations, making it versatile in synthetic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Properties : Studies have shown that derivatives of pyrazole can scavenge free radicals, contributing to their antioxidant capabilities. For instance, the DPPH assay has been used to measure the radical scavenging activity of related compounds, indicating promising results for compounds in this class .
  • Anti-Cancer Activity : Some pyrazole derivatives have demonstrated anti-proliferative effects against specific cancer cell lines. For example, structural modifications in similar compounds have led to enhanced binding affinities and growth inhibition in cancer cells .
  • Pharmacokinetics and Toxicity : Computational predictions and experimental assays have provided insights into the pharmacokinetics and toxicity profiles of these compounds. The drug-likeness properties suggest that certain derivatives may be viable candidates for therapeutic applications.

1. Antioxidant Activity

A study focused on the antioxidant properties of pyrazole derivatives utilized the DPPH assay to evaluate radical scavenging abilities. The results indicated that specific modifications could significantly enhance antioxidant activity, with some compounds achieving up to 27.65% antioxidant activity compared to Trolox equivalents .

2. Anti-Cancer Mechanisms

Research involving molecular docking and dynamic simulations revealed that certain pyrazole derivatives interact effectively with polymeric tubulin complexes at the colchicine binding site. This interaction is crucial for inhibiting cancer cell proliferation, showcasing the potential of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide in cancer therapy .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameAntioxidant Activity (%)IC50 (Cancer Cell Growth Inhibition)Mechanism of Action
(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide27.6512 nM (KARPAS422)Tubulin Binding
Derivative 115.47Not specifiedRadical Scavenging
Derivative 26.12Not specifiedUnknown

Q & A

Q. What are the recommended synthetic routes for (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield pyrazole-carboxylic acid derivatives. For phosphine oxide incorporation, methods like chlorination using reagents such as CCl₄ or reactions with dimethylphosphine precursors under controlled conditions are employed. Key steps include optimizing reaction pH (e.g., ammonium acetate buffer at pH 6.5) and purification via recrystallization or column chromatography .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on single-crystal X-ray diffraction (e.g., SHELX for refinement and ORTEP-III for visualization ). Complementary techniques include:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, IR for hydrogen-bonding interactions, and mass spectrometry for molecular weight confirmation.
  • Thermal analysis : TGA/DSC to assess stability.
    Data-to-parameter ratios >15 and R factors <0.05 ensure accuracy in crystallographic studies .

Q. What factors influence the compound’s stability under experimental conditions?

Stability is influenced by:

  • Tautomerism : The phosphine oxide group may undergo tautomerization between pentavalent (P=O) and trivalent (P–OH) states, with energy barriers calculated via DFT studies .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote hydrolysis.
  • pH : Neutral or mildly acidic conditions (pH 6–7) are optimal to prevent degradation .

Advanced Research Questions

Q. How does tautomerism of the dimethylphosphine oxide moiety impact reactivity?

The equilibrium between P=O and P–OH tautomers affects hydrogen-bonding capacity and catalytic activity. Computational studies (e.g., DFT) reveal:

  • Route 1 : Intramolecular proton transfer has a high energy barrier (~30 kcal/mol).
  • Route 2 : Dimerization via π-π stacking lowers the barrier, facilitating tautomerization.
    This impacts ligand design in drug discovery, as the trivalent form enhances metal coordination in catalytic systems .

Q. What computational methods are used to model interactions involving this compound?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulates binding affinities in biological systems (e.g., ALK kinase inhibition, as seen in brigatinib analogs ).
  • Energy Profile Analysis : Quantifies tautomerization barriers using Gaussian or ORCA software .

Q. How does the phosphine oxide group enhance pharmacokinetic properties in drug design?

The P=O group acts as a hydrogen-bond acceptor without redox activity, improving metabolic stability compared to carbonyl or sulfone groups. Preclinical studies show:

  • High solubility and permeability : Classified as Biopharmaceutics Classification System (BCS) Class 1.
  • Selective potency : Binds to ATP pockets in kinases (e.g., ALK) with minimal off-target effects .

Q. What analytical strategies resolve contradictions in reaction yield data?

  • High-Throughput Screening (HTS) : Identifies optimal conditions (e.g., NH₄OAc in glacial acetic acid at 108°C for cyclization ).
  • HPLC-PDA/MS : Monitors reaction progress and quantifies byproducts.
  • Statistical Design of Experiments (DoE) : Pinpoints variables (e.g., temperature, catalyst loading) affecting yield .

Q. Can this compound act as a ligand in transition-metal catalysis?

Yes, the phosphine oxide’s soft donor character enables coordination with Pd, Pt, and Ru. Key applications:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl halides.
  • Asymmetric catalysis : Chiral derivatives induce enantioselectivity in C–H activation.
    Stability under inert atmospheres and ligand-to-metal ratio optimization are critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Reactant of Route 2
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(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

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